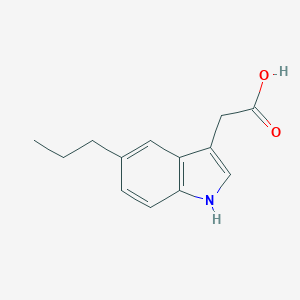
2-(5-propyl-1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-propyl-1H-indol-3-yl)acetic acid, also known as PIA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of indole acetic acid and has been found to possess potent anti-inflammatory and analgesic properties. The compound has been the subject of extensive research in recent years due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 2-(5-propyl-1H-indol-3-yl)acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, 2-(5-propyl-1H-indol-3-yl)acetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
生化学的および生理学的効果
Studies have shown that 2-(5-propyl-1H-indol-3-yl)acetic acid has a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of 2-(5-propyl-1H-indol-3-yl)acetic acid is its potent anti-inflammatory and analgesic properties. It has been found to be effective in reducing inflammation and pain in a number of preclinical models. However, one of the limitations of 2-(5-propyl-1H-indol-3-yl)acetic acid is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on 2-(5-propyl-1H-indol-3-yl)acetic acid. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-propyl-1H-indol-3-yl)acetic acid and its effects on various biochemical and physiological pathways.
合成法
The synthesis of 2-(5-propyl-1H-indol-3-yl)acetic acid involves the reaction of 5-propylindole with chloroacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 2-(5-propyl-1H-indol-3-yl)acetic acid. The synthesis of 2-(5-propyl-1H-indol-3-yl)acetic acid is relatively simple and can be carried out using standard laboratory techniques.
科学的研究の応用
2-(5-propyl-1H-indol-3-yl)acetic acid has been the subject of extensive research in recent years due to its potential therapeutic applications. It has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
特性
CAS番号 |
136281-78-2 |
|---|---|
製品名 |
2-(5-propyl-1H-indol-3-yl)acetic acid |
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
2-(5-propyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-9-4-5-12-11(6-9)10(8-14-12)7-13(15)16/h4-6,8,14H,2-3,7H2,1H3,(H,15,16) |
InChIキー |
QOIMIIUSWMALMN-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1)NC=C2CC(=O)O |
正規SMILES |
CCCC1=CC2=C(C=C1)NC=C2CC(=O)O |
同義語 |
1H-Indole-3-aceticacid,5-propyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



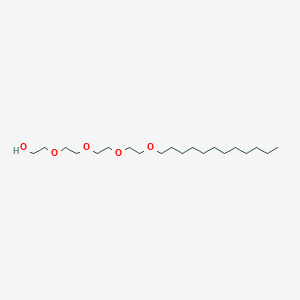
![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)
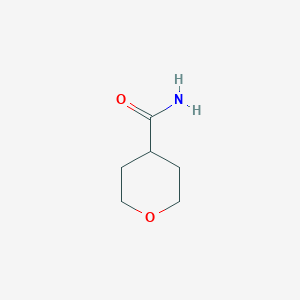
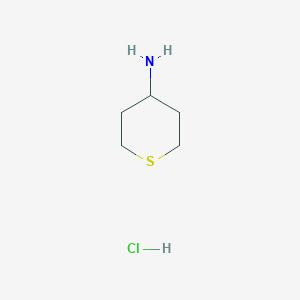
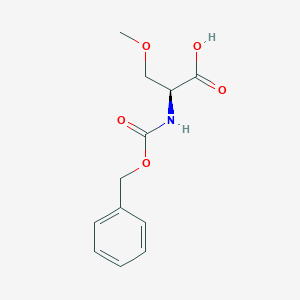
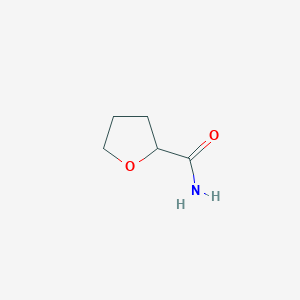
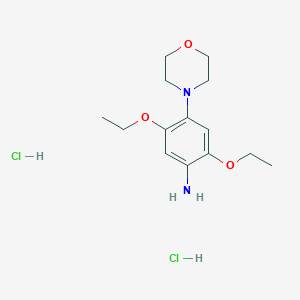
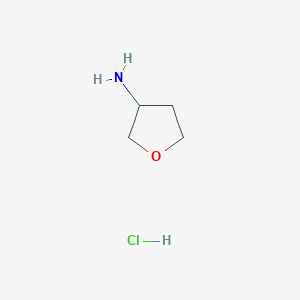
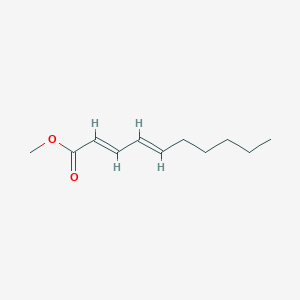
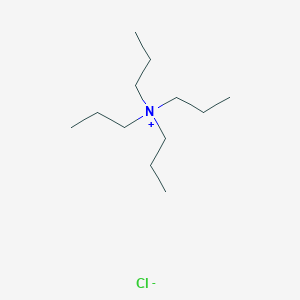
![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
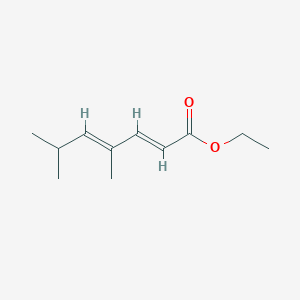
![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)